molecular formula C16H17N3OS2 B2387254 6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-47-1

6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B2387254
CAS RN: 862975-47-1
M. Wt: 331.45
InChI Key: RMRUUBCNQNKVGB-UHFFFAOYSA-N
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Description

The compound “6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” belongs to the class of organic compounds known as benzothiazoles, which are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The presence of the methoxy group and the tetrahydrobenzo[d]thiazol-2-yl group suggest that this compound may have unique properties compared to simple benzothiazoles.


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the benzothiazole core, the methoxy group, and the tetrahydrobenzo[d]thiazol-2-yl group. These groups could potentially participate in various intermolecular interactions, influencing the compound’s overall conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole core, which is aromatic and hence relatively stable. The methoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole core could contribute to its aromaticity and stability, while the methoxy group could influence its polarity and solubility .

Scientific Research Applications

Anti-tubercular Agents

Research has shown the synthesis of compounds related to benzo[d]thiazol-2-amine derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These compounds demonstrate a promising avenue for developing new anti-tubercular agents with low cytotoxicity, highlighting their potential therapeutic applications (Maurya et al., 2013).

Neuroprotective and Anticonvulsant Properties

N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One particular derivative showed effective anticonvulsant properties and a promising neuroprotective effect by altering levels of key markers, indicating potential for further exploration as a treatment for neurological disorders (Hassan et al., 2012).

Anticancer Activity

Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have been evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant anticancer activity. These compounds, especially one identified as 20c, induced G2/M cell cycle arrest and apoptosis in Colo205 cells, suggesting a mechanism involving p53 activation via mitochondrial-dependent pathways. This positions them as potential small-molecule activators of p53 for cancer therapy applications (Kumbhare et al., 2014).

Future Directions

The future research directions for this compound could include exploring its potential biological activities, given the known activities of benzothiazoles. Additionally, further studies could investigate its synthesis and reactivity to develop more efficient synthetic methods .

properties

IUPAC Name

6-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-9-3-5-11-13(7-9)21-15(17-11)19-16-18-12-6-4-10(20-2)8-14(12)22-16/h4,6,8-9H,3,5,7H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRUUBCNQNKVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

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